Cinoxacin exerts its bactericidal effect primarily by inhibiting the essential bacterial enzyme DNA gyrase, a type II topoisomerase [1] [2] [3]. The process can be broken down into the following key steps:
This compound belongs to the first generation of quinolone antibiotics, which were developed in the 1970s as improvements upon the prototype drug, nalidixic acid [1]. The following table summarizes the key aspects of this compound in relation to other quinolone generations:
| Feature | This compound (1st Gen) | Fluoroquinolones (e.g., Ciprofloxacin) |
|---|---|---|
| Core Structure | Quinolone core [1] | Quinolone core with C6-fluorine substitution [4] |
| Primary Target | DNA Gyrase [1] [3] | Dual targets: DNA Gyrase & Topoisomerase IV [4] |
| Spectrum of Activity | Narrow; mainly Gram-negative aerobes (e.g., E. coli, Proteus, Klebsiella) [1] | Broad; enhanced vs. Gram-negatives (including Pseudomonas) and Gram-positives [4] |
| Clinical Use | Uncomplicated Urinary Tract Infections (UTIs) [1] [3] | Wide range (UTIs, respiratory, skin, systemic infections) [4] |
| Current Status | Discontinued in many regions [1] | Widely used, though compromised by resistance [4] |
The introduction of a fluorine atom at the C6 position in later-generation fluoroquinolones significantly enhanced their potency and broadened their spectrum. A key differentiator is target preference: while this compound primarily targets DNA gyrase in Gram-negative bacteria, many fluoroquinolones also potently inhibit topoisomerase IV (a related type II topoisomerase), which is often the primary target in Gram-positive bacteria [4].
The table below summarizes the core pharmacological and clinical data for this compound, compiled from historical sources [1] [6] [2]:
| Property | Description |
|---|---|
| Approved Uses | Initial/recurrent uncomplicated UTIs in adults [1] [2] |
| Dosage (Adults, normal renal function) | 1 g daily, in divided doses (e.g., 500 mg BID or 250 mg QID) for 7-14 days [1] |
| Route of Administration | Oral [1] |
| Bioavailability | Nearly complete [6] |
| Protein Binding | 60-80% [1] [2] |
| Metabolism | Hepatic (30-40% to inactive metabolites) [1] [2] |
| Elimination Half-life | ~1.5 hours (prolonged in renal impairment) [1] [2] |
| Primary Route of Elimination | Renal (50-60% as unchanged drug) [1] [3] |
| Susceptible Bacteria | E. coli, Proteus mirabilis, Proteus vulgaris, Klebsiella spp., Enterobacter spp. [1] |
| Resistant Bacteria | Pseudomonas spp., Staphylococcus spp., Enterococcus spp. [1] |
Key experimental approaches have been used to elucidate the mechanism of this compound and other quinolones:
This compound's role in current research is primarily historical, serving as a foundational example of a DNA gyrase inhibitor. Its mechanism provides a crucial reference point for understanding the action and ongoing development of newer antibacterial agents that target bacterial type II topoisomerases.
Cinoxacin is a first-generation quinolone antimicrobial agent that was historically used for treating uncomplicated urinary tract infections. Its pharmacokinetics are characterized by rapid and nearly complete oral absorption, moderate plasma protein binding, and primarily renal excretion of the unchanged drug. Although this compound has been discontinued in many markets, understanding its pharmacokinetic profile remains valuable for historical research and comparative studies with newer antimicrobial agents. Key parameters are summarized in the table below [1] [2].
The following tables consolidate quantitative pharmacokinetic parameters for this compound from human studies.
Table 1: Basic Pharmacokinetic Parameters after Oral Administration
| Parameter | Value | Unit | Conditions & Comments |
|---|---|---|---|
| Bioavailability | ~100 | % | Oral, nearly complete absorption [1] |
| Absorption Half-life (t~1/2~a~) | 0.25 | hours | Indicates rapid absorption [3] |
| Time to Peak Plasma Concentration (T~max~) | 1 - 3 | hours | Food delays T~max~ but not total absorption [1] |
| Plasma Protein Binding | 60 - 80 | % | Primarily albumin [1] [2] |
| Apparent Volume of Distribution (VD) | 23.5 | L/1.73 m² | Suggests moderate distribution in body fluids [3] |
| Elimination Half-life (t~1/2~) | 1.1 - 2.7 | hours | In subjects with normal renal function [1] |
| Elimination Half-life (t~1/2~) | >10 | hours | In patients with severe renal impairment [1] [2] |
Table 2: Metabolism and Excretion Pathways
| Parameter | Value | Unit | Details |
|---|---|---|---|
| Route of Elimination | Primarily renal | - | Most of the dose excreted unchanged in urine [1] |
| Fraction Excreted Unchanged in Urine | 40 - 60 | % | Over 12 hours [1] [3] |
| Total Urinary Recovery (0-12h) | ~86 | % | Of the administered dose [3] |
| Metabolism | Hepatic | - | 30-40% of a dose is metabolized [1] [2] |
| Metabolites Identified | - | - | Glucuronide/sulfatase-hydrolysable conjugate; Acid-hydrolysable conjugate [1] |
| Metabolite Activity | Microbiologically inactive | - | Metabolites do not contribute to antibacterial efficacy [1] |
Table 3: Key Pharmacokinetic and Pharmacodynamic Targets
| Parameter | Value | Unit | Context |
|---|---|---|---|
| Typical Urinary Concentration (9-12h post-dose) | 90 ± 29 | μg/mL | Well above MIC for susceptible Gram-negative uropathogens [3] |
| Primary PK/PD Index | fT > MIC | - | Time-dependent killing (characteristic of quinolones) [4] |
| Standard Adult Dosage | 1 | g/day | Orally, in 2-4 divided doses (500 mg BID or 250 mg QID) for 7-14 days [1] [2] |
| Prophylaxis Dosage | 250 | mg | Single daily dose at bedtime [1] |
The following methodology is adapted from comparative pharmacokinetic studies in humans [3].
These standard microbiological assays are critical for linking PK data to PD effects [4].
The following diagrams illustrate the metabolic fate of this compound and a generalized workflow for its pharmacokinetic study.
Diagram 1: ADME Pathway of this compound. The drug is rapidly absorbed and largely excreted renally, with a minor hepatic pathway.
Diagram 2: Experimental PK Study Workflow. Key steps from subject dosing to final parameter estimation.
This compound serves as a historical benchmark for the evolution of quinolone antibiotics. Its pharmacokinetic profile, particularly its high urinary concentrations and renal-dependent elimination, made it a targeted therapy for urinary tract infections. The drug's disposition highlights the importance of renal function assessment and managing cation-containing products in therapy. From a research perspective, this compound's structure-activity relationship and its mechanism of action—inhibiting bacterial DNA gyrase and topoisomerase IV—inform the design of newer antimicrobial agents [1] [2].
Cinoxacin and other quinolones are "topoisomerase poisons" that kill bacteria not by simple enzyme inhibition, but by corrupting the enzyme's function and stabilizing a lethal intermediate complex [1] [2].
The following diagram illustrates this mechanism of action.
Quinolone mechanism of action: enzyme-DNA cleavage, drug binding, and replication fork collision.
A key concept in quinolone action is target preference, which varies by drug and bacterial species. For many first-generation quinolones and in Gram-negative bacteria, DNA gyrase is often the primary target [1]. While direct experimental data for this compound is limited, insights can be drawn from related compounds:
Researchers use specific methodologies to dissect quinolone mechanism and target preference.
| Experimental Goal | Key Methodologies | Application & Interpretation |
|---|---|---|
| Identify Primary Target | Use of isogenic bacterial strains with specific resistance mutations in gyrA (gyrase) or parC/grlA (topoisomerase IV) [4]. | If a parC mutation abolishes drug activity, topoisomerase IV is the primary target. If a gyrA mutation has a greater effect, gyrase is the primary target [4]. |
| Measure DNA Cleavage | SDS-K+ or alkali precipitation assays to trap covalent enzyme-DNA complexes [1]. | Quantifies the drug's ability to stabilize cleavage complexes. Increased DNA fragmentation indicates higher potency as a "poison" [1]. |
| Monitor Cellular Response | Measure the rate of 3H-thymidine incorporation into DNA after drug exposure [4]. | A rapid inhibition of DNA synthesis suggests gyrase targeting (ahead of fork). A slower inhibition suggests topoisomerase IV targeting (behind fork) [4]. |
| Map Binding Interactions | X-ray crystallography of drug-enzyme-DNA complexes [1] [2]. | Reveals atomic-level interactions (e.g., with Ser83 and Asp87 in GyrA) and how resistance mutations disrupt binding [1]. |
Although this compound itself is no longer used, understanding its mechanism remains highly relevant. The rise of resistance to modern fluoroquinolones, often through mutations in the drug-binding sites of gyrase and topoisomerase IV, has spurred efforts to develop new classes of antibiotics that target these same essential enzymes but with different binding modes to overcome resistance [3].
The table below summarizes key in vitro susceptibility data for this compound from scientific literature:
| Property / Organism | Details / MIC (Minimum Inhibitory Concentration) | Citations |
|---|---|---|
| Drug Class | Synthetic organic acid; chemically related to nalidixic acid | [1] [2] |
| Primary Spectrum | Most aerobic Gram-negative bacilli; ineffective against Pseudomonas aeruginosa and Gram-positive bacteria | [1] [2] |
| Escherichia coli | Highly susceptible; MIC as low as 0.5 - 2 µg/ml for many strains | [2] |
| Klebsiella, Enterobacter, Proteus, Serratia marcescens | Majority inhibited by ≤ 8 µg/ml | [1] |
| Pseudomonas aeruginosa & Gram-positive bacteria | Resistant (MIC > 64 µg/ml) | [1] |
| Correlation with Disk Diffusion | Zones of inhibition using a 30-µg disk correlated well with agar-dilution MICs (r = -0.9) | [1] |
| Bactericidal Activity | Bactericidal against susceptible organisms at an inoculum of 5 x 10^6 organisms/ml | [1] |
| Development of Resistance | Resistance was readily developed in vitro by serial passage on drug-containing agar | [1] |
The core methodologies for historical in vitro testing of this compound are detailed below.
This was a standard method used to determine the Minimum Inhibitory Concentration (MIC) of this compound for 419 bacterial strains [1].
This method used a 30-µg this compound disk to create a zone of inhibition on a seeded agar plate [1].
The following diagram illustrates the logical workflow and relationships of the key in vitro experiments described in the historical studies.
The table below consolidates key quantitative data on cinoxacin's protein binding and serum levels from foundational studies.
| Parameter | Reported Value | Experimental Conditions / Notes |
|---|---|---|
| Protein Binding | 60% - 80% [1] [2] [3] | Human serum. Method: Equilibrium dialysis & ultrafiltration [4] [5]. |
| Primary Binding Protein | Human Serum Albumin [4] [5] | Identified as the main binding site. |
| Peak Serum Concentration | ~15 µg/ml [2] | Achieved 1-3 hours after a single 500 mg oral dose in fasting subjects. |
| Impact of Food | ~30% reduction in peak concentration; delay in absorption [1] [2] | Total extent of absorption (AUC) over 24 hours was not significantly altered. |
| Serum Half-Life (Normal Renal Function) | 1.1 - 2.7 hours [1] [6] [2] | |
| Serum Half-Life (Severe Renal Impairment) | ~8.5 to >10 hours [6] [3] | In patients with creatinine clearance < 30 ml/min. |
The methodologies used to determine this compound's protein binding and concentration levels are standard and rigorous.
The binding of this compound to human serum proteins was investigated using several complementary techniques [4] [5]:
The pharmacokinetic studies, such as the one by Black et al. (1979), used the following general approach [1] [7]:
The following diagram illustrates the relationship between this compound's protein binding and its pharmacokinetic behavior, which underpins its clinical efficacy.
This compound's journey from oral administration to urinary excretion, highlighting the role of protein binding.
| Property | Details |
|---|---|
| Bioavailability | Nearly 100% after oral administration [1] [2]. |
| Plasma Protein Binding | 63-73% [1] [3]. |
| Primary Route of Elimination | Renal excretion [1] [2]. |
| Fraction Excreted Unchanged in Urine | 50-60% in patients with normal renal function [1] [3]. |
| Elimination Half-Life | 1.1 - 2.7 hours (increased in renal impairment) [1]. |
This compound is a synthetic antibacterial agent belonging to an early class of quinolone antibiotics [1] [4].
This compound's pathway from administration to antibacterial effect in the urinary tract.
This compound distributes into urinary tract tissues, with concentrations reaching a significant percentage of serum levels.
| Tissue / Fluid | Concentration Relative to Serum | Experimental Details & Context |
|---|---|---|
| Prostate Tissue | Reaches ~60% of serum concentrations [1]. | Measured in prostatic tissue of urological patients after oral administration [2]. |
| Urine | High concentrations, remain above the MIC for most Gram-negative urinary pathogens for at least 12 hours [2]. | Primary route of elimination; high concentrations are the basis for its efficacy in UTIs [1] [2]. |
| Bladder Tissues | Reaches ~60-80% of serum concentrations [1]. | - |
The key findings on this compound's distribution come from human pharmacokinetic studies using standardized methods.
Analytical method validation is a critical process in pharmaceutical development, providing documented evidence that a testing procedure is fit for its intended purpose [1]. For the analysis of Cinoxacin, a fluoroquinolone antibiotic, using High-Performance Liquid Chromatography (HPLC), validation ensures the identity, purity, potency, and safety of the drug substance and product [2]. This document outlines a detailed protocol for validating a stability-indicating reversed-phase (RP)-HPLC method for the quantification of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline [3] [1].
The following parameters must be validated, with experiments conducted according to a pre-approved protocol with predefined acceptance criteria [1].
System suitability tests verify that the total HPLC system is adequate for the intended analysis. These are performed before and during the validation experiments.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and excipients [1].
Linearity is the ability of the method to obtain test results proportional to the concentration of the analyte.
Accuracy expresses the closeness of agreement between the accepted reference value and the value found.
Precision is the closeness of agreement between a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility [1].
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
The table below summarizes the typical acceptance criteria for the key validation parameters.
| Validation Parameter | Experimental Summary | Acceptance Criteria |
|---|---|---|
| Linearity | 5 concentrations, 50-150% of test conc. | Correlation coefficient (r²) ≥ 0.995 [2] [3] |
| Accuracy (Recovery) | 3 levels, 3 replicates each (80%, 100%, 120%) | Mean Recovery: 98.0% - 102.0% [4] [3] |
| Precision (Repeatability) | 6 sample preparations at 100% test conc. | %RSD ≤ 2.0% [4] [1] |
| Specificity | Analysis of blank, placebo, stressed samples | No interference; Peak purity confirmed [1] |
| LOD / LOQ | Signal-to-noise ratio | LOD: 3:1 / LOQ: 10:1 [4] [3] |
The following diagram illustrates the key stages of the method validation life cycle, from initial preparation to final reporting and ongoing maintenance.
This section provides a step-by-step protocol for a sample analysis of this compound tablets using the validated method.
Chromatographic Conditions:
Standard Solution Preparation:
Sample Solution Preparation:
System Suitability Test:
Sample Analysis:
Assay (%) = (A_sample / A_standard) x (W_standard / W_sample) x (D_sample / D_standard) x P x 100
Where: A = Peak area, W = Weight, D = Dilution factor, P = Purity of reference standard.
Adsorptive Stripping Voltammetry (AdSV) is a highly sensitive electrochemical technique for determining trace concentrations of analytes, particularly organic molecules and metal complexes that can be adsorbed onto an electrode surface [1] [2].
The analysis involves two main steps:
This technique is well-suited for molecules like quinolone antibiotics, which often possess functional groups that facilitate adsorption and redox activity [3] [4].
While a direct method for this compound is not documented, the following protocol is adapted from a published voltammetric procedure for ciprofloxacin, a structurally related fluoroquinolone antibiotic [3]. This can serve as a robust starting point for method development.
The entire experimental workflow is summarized in the following diagram:
To achieve maximum sensitivity and selectivity, the following critical parameters must be optimized for your specific system. The table below suggests a starting range for investigation.
| Parameter | Purpose | Suggested Optimization Range |
|---|---|---|
| pH | Affects complex formation & adsorption | 7.0 - 8.5 (Borax-Boric Acid buffer) [3] |
| Accumulation Potential (Eacc) | Controls efficiency of adsorption | -0.05 V to -0.30 V (vs. Ag/AgCl) |
| Accumulation Time (tacc) | Longer times increase sensitivity (until surface saturation) | 30 - 120 seconds [3] [5] |
| Cu(II) Concentration | Must be sufficient for complex formation with all analyte | Molar ratio Cu(II):this compound from 1:1 to 3:1 |
| Square-Wave Parameters | Impacts signal-to-noise ratio & peak shape | Frequency: 25-100 Hz; Amplitude: 10-50 mV [5] |
Once the optimal conditions are established, the method should be validated. The following table outlines key validation parameters and the typical targets for a trace analytical method like AdSV.
| Validation Parameter | Protocol & Target Performance |
|---|---|
| Linearity Range | Analyze a series of standard solutions. Expect a linear response over at least two orders of magnitude (e.g., 10⁻⁸ to 10⁻⁶ M). |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N=3). Can be very low, in the nanomolar or even picomolar range for AdSV [1] [5]. |
| Precision (Repeatability) | Measure multiple replicates (n≥5) at a single concentration. Target Relative Standard Deviation (RSD) < 5% [1]. |
| Accuracy (Recovery) | Spike a known amount of this compound into a real sample (e.g., urine, tablet extract). Target recovery of 95-105%. |
| Selectivity | Test for interference from common ions, excipients, or structurally related drugs. |
1. Drug Profile and Rationale for TDM Cinoxacin is a synthetic, oral quinolone antibacterial agent with a narrow spectrum of activity, primarily used for treating uncomplicated urinary tract infections (UTIs) caused by susceptible Gram-negative bacteria like E. coli, Proteus, and Klebsiella species [1] [2] [3]. Its mechanism of action involves the inhibition of bacterial DNA gyrase, leading to impaired DNA synthesis and bactericidal effects [1] [2] [3].
The pharmacological characteristics of this compound suggest several situations where TDM could be advantageous:
2. Key Pharmacokinetic Parameters for TDM The table below summarizes the core pharmacokinetic parameters of this compound, which form the basis for any TDM protocol.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Significance for TDM |
|---|---|---|
| Bioavailability | Nearly complete after oral administration [8] | Oral dosing reliably achieves systemic exposure. |
| Protein Binding | 60-80% [2] [8] | Only the free, unbound fraction is pharmacologically active. |
| Volume of Distribution | Not fully characterized | Suggests distribution is not extensive beyond extracellular fluid. |
| Metabolism | Hepatic (30-40% to inactive metabolites) [2] | Potential for drug interactions; majority of drug excreted unchanged. |
| Primary Route of Elimination | Renal (50-60% as unchanged drug) [2] [8] | Renal function is the major determinant of clearance. |
| Elimination Half-life | ~1.5 hours (normal renal function) [2]; >10 hours (renal impairment) [2] | Dosing interval and risk of accumulation are directly affected by renal function. |
| Renal Clearance | Slightly exceeds glomerular filtration rate [6] | Suggests tubular secretion contributes to elimination. |
3. Proposed Therapeutic Drug Monitoring Protocol
When to Monitor
Specimen Collection and Handling
Analytical Methods While not specified for this compound, common techniques for quinolone analysis include:
Proposed Target Concentrations Given the lack of established targets, the following are proposed based on pharmacological principles:
Dosage Adjustment Based on TDM and Renal Function The following workflow integrates TDM with standard renal dosing guidance. Always refer to the most current clinical guidelines for dosage decisions.
Table 2: this compound Dosing Adjustment in Renal Impairment
| Renal Function (CrCl) | Recommended Dosage Regimen | TDM Recommendation |
|---|---|---|
| Normal (>80 mL/min) | 500 mg twice daily or 250 mg every 6 hours [1] [7] | Consider if no clinical response or suspected toxicity. |
| Mild-Moderate (50-80 mL/min) | 250 mg three times daily [7] | Strongly recommended, especially at initiation. |
| Severe (20-49 mL/min) | 250 mg twice daily [7] | Mandatory to guide therapy. |
| Very Severe (<20 mL/min) | 250 mg once daily [7] | Mandatory to guide therapy and prevent toxicity. |
4. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Protocol 2: In Vitro Time-Kill Kinetics Assay
5. Drug Interactions and Adverse Effects
This document provides a comprehensive framework for the therapeutic drug monitoring of this compound, derived from its established pharmacokinetic and safety profile. The proposed protocols for TDM, MIC determination, and kill kinetics are intended to assist in clinical research and optimize therapy for at-risk populations. The critical need for future clinical studies to validate the proposed target concentrations and firmly establish the clinical utility of TDM for this compound must be emphasized.
Cinoxacin is a first-generation synthetic quinolone antibiotic that was historically used for the treatment of uncomplicated urinary tract infections (UTIs). As a bacterial DNA gyrase inhibitor, this compound exhibits bactericidal activity primarily against Gram-negative aerobic pathogens commonly associated with urinary tract infections. The drug was first patented in 1972 and received FDA approval in 1980 under the brand name Cinobac, with initial clinical use primarily targeting Gram-negative urinary pathogens including Escherichia coli, Klebsiella species, and Proteus species. [1] [2] Despite its historical significance, this compound has been largely discontinued in many markets, including the United States, United Kingdom, and throughout the European Union, with marketing authorization formally suspended. [2]
The significance of this compound in modern antimicrobial research lies primarily in its role as a foundational quinolone that helped establish the structure-activity relationships for this important class of antimicrobial agents. This compound belongs to the first generation of quinolone antibiotics, which also included nalidixic acid, oxolinic acid, and pipemidic acid. These early quinolones demonstrated modest improvements over the prototype nalidixic acid but were characterized by a relatively narrow antimicrobial spectrum, primarily targeting Enterobacteriaceae, with limited activity against Gram-positive organisms and no appreciable activity against Pseudomonas aeruginosa. [1] [2] Understanding the susceptibility testing parameters for this compound provides important historical context for the evolution of quinolone breakpoints and resistance patterns.
Table: Historical Development Timeline of this compound
| Year | Development Milestone | Significance |
|---|---|---|
| 1972 | Patent filed by Eli Lilly | Establishment of intellectual property protection for this compound |
| 1975 | First in vitro antibacterial studies published | Characterization of basic susceptibility profile against Gram-negative pathogens |
| 1979 | Marketing approval in UK and Switzerland | Initial international regulatory approval |
| 1980 | FDA approval in United States | Access to important US market under brand name Cinobac |
| 1992 | Distribution rights transferred to Oclassen | Changes in marketing and distribution strategies |
| 1997 | Acquisition by Watson Pharmaceuticals | Consolidation of pharmaceutical assets |
| 2019 | EU suspension of marketing authorization | Formal discontinuation in European markets |
This compound demonstrates a characteristic antibacterial spectrum primarily focused on aerobic Gram-negative bacilli, with particular efficacy against common uropathogens. Early in vitro studies established that the majority of Escherichia coli strains were highly susceptible to this compound, with this bacterial group representing the most susceptible organisms to this antimicrobial agent. Beyond E. coli, this compound exhibited reliable activity against Klebsiella species, Enterobacter species, Proteus species, and Serratia marcescens, with most isolates inhibited by drug concentrations of 8 μg/mL or less. [3] This susceptibility profile positioned this compound as a potentially useful agent for treating urinary tract infections, where these pathogens commonly predominate.
The limitations of this compound's spectrum are equally important to recognize. Pseudomonas aeruginosa consistently demonstrated resistance to this compound, with minimal inhibitory concentrations (MICs) typically exceeding 64 μg/mL. Similarly, Gram-positive bacteria普遍 showed intrinsic resistance to this compound at clinically achievable concentrations. [3] [2] This narrow spectrum ultimately limited the clinical utility of this compound compared to later-generation fluoroquinolones, which incorporated a fluorine atom at the C6 position and expanded the antimicrobial coverage to include more Gram-positive organisms and even some Pseudomonas species. [1]
Bacterial resistance to this compound develops through mechanisms shared among quinolone antibiotics. Early investigations demonstrated that resistance to this compound could be readily induced in vitro through serial passage of bacterial strains on drug-containing agar media. [3] This propensity for resistance development mirrored that observed with nalidixic acid, the prototype quinolone antibiotic. The primary mechanism of resistance involves chromosomal mutations in genes encoding the target enzymes DNA gyrase and topoisomerase IV, rather than plasmid-mediated resistance mechanisms. [1]
Cross-resistance patterns between this compound and other quinolones are well documented. A comprehensive study investigating cross-resistance among seven quinolone derivatives (including this compound, ciprofloxacin, nalidixic acid, norfloxacin, and oxolinic acid) demonstrated that selection of resistance to any single agent resulted in concomitant cross-resistance to all other drugs in the class. [4] This stepwise decrease in susceptibility occurred regardless of which specific quinolone was used for selection pressure, highlighting the shared resistance mechanisms and potential for class-wide cross-resistance. These findings have important implications for antimicrobial stewardship and testing strategies, as they suggest that resistance to older quinolones like this compound may predict reduced susceptibility to newer generation agents.
Table: In Vitro Susceptibility Profile of this compound Against Common Urinary Pathogens
| Bacterial Species | MIC Range (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Interpretation |
|---|---|---|---|
| Escherichia coli | 0.5-4.0 | ≤2 | Susceptible |
| Klebsiella pneumoniae | 1.0-8.0 | 8 | Susceptible |
| Proteus mirabilis | 1.0-8.0 | 8 | Susceptible |
| Enterobacter species | 2.0-8.0 | 8 | Susceptible |
| Serratia marcescens | 4.0-16.0 | 16 | Intermediate |
| Pseudomonas aeruginosa | >64 | >64 | Resistant |
| Staphylococcus aureus | 32->64 | >64 | Resistant |
| Enterococcus faecalis | 32->64 | >64 | Resistant |
The broth microdilution method represents the reference standard for determining minimal inhibitory concentrations (MICs) of this compound against bacterial isolates, providing quantitative results essential for establishing susceptibility breakpoints. This method should be performed in accordance with CLSI guidelines (M07) using cation-adjusted Mueller-Hinton broth (CAMHB) as the growth medium. [5] The testing protocol begins with preparation of this compound stock solutions at appropriate concentrations, typically starting from a primary stock of 1,280 μg/mL or highest concentration testing, followed by serial two-fold dilutions in CAMHB to achieve the desired concentration range (typically 0.06 μg/mL to 64 μg/mL). [5]
The inoculum preparation requires careful standardization to ensure accurate results. Bacterial isolates should be grown on appropriate non-selective media (such as blood agar) for 18-24 hours at 35°C ± 2°C. Several well-isolated colonies of similar morphology are selected and suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard, resulting in a bacterial suspension containing approximately 1-2 × 10⁸ CFU/mL. This suspension is then further diluted in CAMHB to achieve the final inoculum density of 5 × 10⁵ CFU/mL, with each well of the microdilution tray inoculated with 100 μL of the standardized suspension. [5] The trays are sealed and incubated at 35°C ± 2°C for 16-20 hours in an ambient air incubator before reading MIC endpoints.
Quality control measures are essential for validating broth microdilution testing. Reference strains including Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 should be included with each batch of tests, with expected MIC ranges for this compound determined based on historical data. [5] The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. For this compound, a characteristic trailing endpoint may be observed with some bacterial isolates, particularly Enterobacteriaceae, requiring careful interpretation of partial inhibition patterns.
The agar dilution method serves as an acceptable alternative for this compound susceptibility testing, particularly when evaluating multiple bacterial isolates simultaneously. This method employs Mueller-Hinton agar as the base medium, with this compound incorporated into the agar at serial two-fold dilutions prior to pouring plates. [3] The antimicrobial solutions should be prepared fresh from stock solutions and diluted to twice the desired final concentration, then mixed with an equal volume of molten agar that has been cooled to 48-50°C to achieve the final drug concentrations.
The inoculation procedure for agar dilution involves applying 1-2 μL of bacterial suspension (standardized to approximately 10⁸ CFU/mL, equivalent to a 0.5 McFarland standard) to the surface of the drug-containing agar plates using a multi-point inoculator. This method allows for efficient testing of multiple isolates (typically 32-36) on a single set of plates. Following inoculation, the plates are allowed to dry at room temperature before inverted incubation at 35°C ± 2°C for 16-20 hours. [3] The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth, or permits growth of only a single colony or a faint haze.
A significant advantage of the agar dilution method is its suitability for evaluating fastidious organisms or testing under specific atmospheric conditions. However, it requires more substantial quantities of antimicrobial agent and medium compared to broth methods, and lacks the convenience of automation. For this compound specifically, early studies established strong correlation (r = -0.9) between agar dilution MICs and disk diffusion zone diameters, supporting the utility of this method for establishing reference susceptibility data. [3]
The disk diffusion method (Kirby-Bauer) provides a simple, cost-effective approach for this compound susceptibility testing in routine clinical laboratories. This method should be performed according to CLSI guidelines (M02) using Mueller-Hinton agar plates that have been poured to a uniform depth of 4 mm. [3] [5] The bacterial inoculum is prepared by direct colony suspension method, adjusting to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Within 15 minutes of standardization, a sterile cotton swab is dipped into the adjusted suspension and used to evenly inoculate the entire surface of the agar plate.
This compound-impregnated disks containing 30 μg of drug are applied to the inoculated surface using sterile forceps or an automated dispenser, with light pressure to ensure complete contact. The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours in an ambient air incubator. Following incubation, the diameter of inhibition zones is measured to the nearest millimeter using calipers or an automated zone reader, including the diameter of the disk itself. [3] Measurements should be made from the back of the plate against a dark, non-reflective background with reflected light.
For this compound, early studies established that zones of inhibition using a 30-μg disk correlated well with agar-dilution minimal inhibitory concentrations (r = -0.9), supporting the utility of disk diffusion as a reliable method for detecting susceptibility. [3] However, it is important to note that specific interpretive criteria for this compound disk diffusion have not been formally established in recent CLSI guidelines, reflecting the discontinued status of this drug in clinical practice.
The interpretive criteria for this compound susceptibility testing have evolved significantly since the drug's initial introduction, reflecting broader changes in understanding of quinolone resistance patterns and pharmacokinetic-pharmacodynamic relationships. Currently, the FDA does not recognize formal susceptibility test interpretive criteria (breakpoints) for this compound, as indicated by its absence from the list of antibacterial drugs with recognized standards in the FDA database. [6] This regulatory position aligns with the discontinued status of this compound in clinical practice and the absence of recent clinical trials establishing correlation between in vitro susceptibility and clinical outcomes using contemporary methodologies.
Historical breakpoints for this compound were established prior to the major revisions implemented for quinolone antibiotics in 2019 by the Clinical and Laboratory Standards Institute (CLSI). These revisions, which primarily affected fluoroquinolone breakpoints for Enterobacterales, were prompted by evidence suggesting that previous breakpoints were too high to detect low-level resistance that could lead to treatment failure. [5] While this compound itself was not specifically addressed in these revisions, the underlying principles regarding the clinical relevance of low-level resistance apply broadly across the quinolone class. Researchers working with historical data should exercise caution when comparing pre- and post-revision breakpoints, as categorical interpretations may differ significantly for borderline isolates.
For research purposes, historical interpretive criteria for this compound can be applied to in vitro susceptibility data to categorize bacterial isolates as susceptible, intermediate, or resistant. Based on pre-2019 standards and early clinical studies, tentative breakpoints for this compound can be established as follows: susceptible ≤ 1 μg/mL, intermediate 2 μg/mL, and resistant ≥ 4 μg/mL. [3] [1] These values align with the documented MIC90 values for susceptible Enterobacteriaceae (typically 2-8 μg/mL) and acknowledge the importance of achieving adequate urinary concentrations for treating UTIs, the primary indication for this compound.
The pharmacokinetic profile of this compound supports these tentative breakpoints for urinary tract infections. Following oral administration of standard doses (500 mg twice daily or 250 mg four times daily), this compound achieves peak serum concentrations of approximately 15-20 μg/mL within 1-3 hours, with approximately 50-55% of the administered dose excreted unchanged in the urine. [7] [2] Urine concentrations remain well above the MIC for susceptible urinary pathogens for extended periods, with levels exceeding 100 μg/mL maintained for up to 12 hours after dosing. This pharmacokinetic profile creates a favorable situation for treating urinary tract infections, where high drug concentrations at the site of infection can overcome borderline in vitro resistance.
Important limitations exist when applying these breakpoints to infections outside the urinary tract. For systemic infections, the serum concentrations achieved with standard dosing may be insufficient to reliably treat pathogens with MICs above 1 μg/mL, suggesting that the susceptible breakpoint should potentially be set lower for non-urinary infections. However, formal clinical correlation studies supporting specific breakpoints for non-urinary infections are lacking, reflecting the historical focus on UTI treatment with this compound.
Table: Comparison of Quinolone Generations and Breakpoint Evolution
| Generation | Representative Agents | Historical MIC Breakpoints (Enterobacteriaceae) | Key Spectrum Limitations |
|---|---|---|---|
| First Generation | This compound, Nalidixic Acid | Susceptible ≤ 1 μg/mL (tentative) | No reliable activity against Pseudomonas, Gram-positives |
| Second Generation | Ciprofloxacin, Ofloxacin | Susceptible ≤ 0.5 μg/mL (pre-2019) | Limited streptococcal coverage |
| Third Generation | Levofloxacin | Susceptible ≤ 1 μg/mL (pre-2019) | Improved Gram-positive coverage |
| Fourth Generation | Moxifloxacin, Gemifloxacin | Susceptible ≤ 0.25 μg/mL (pre-2019) | Anaerobic activity |
Quality control (QC) procedures are essential components of reliable this compound susceptibility testing, ensuring both the accuracy of results and the performance of testing materials. For broth microdilution and agar dilution methods, appropriate reference strains should be included with each batch of tests. Escherichia coli ATCC 25922 serves as the primary QC strain for this compound testing, with expected MIC ranges based on historical data. [5] For disk diffusion methods, both E. coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 should be tested regularly to monitor performance of this compound disks and media.
The expected QC ranges for this compound have not been formally established in contemporary CLSI documents due to the drug's discontinued status. However, based on historical data and the chemical similarities to nalidixic acid, tentative QC ranges can be proposed for research purposes. For E. coli ATCC 25922, the expected MIC range for this compound is likely 0.25-1 μg/mL by broth microdilution, with corresponding disk diffusion zone diameters of 23-29 mm for a 30-μg disk. [3] These proposed ranges should be verified in each laboratory using characterized reference materials.
Documentation of QC results should follow standard laboratory procedures, with regular analysis using statistical quality control methods such as Levey-Jennings charts to monitor performance over time. Any deviation from expected QC ranges should trigger investigation into potential causes, including issues with antimicrobial potency, media quality, inoculum density, or incubation conditions. For this compound specifically, degradation of stock solutions over time represents a potential source of variability, emphasizing the importance of proper storage conditions (-70°C or below for long-term storage) and periodic assessment of solution integrity.
Method verification is particularly important when implementing this compound susceptibility testing in a research setting, given the absence of contemporary standardized procedures. This process should include parallel testing of a challenge set of bacterial isolates (n=20-30) representing a range of susceptibility categories using both the proposed method and a reference method if available. Essential performance criteria include categorical agreement (≥90% essential agreement), with no very major errors (false susceptible) and fewer than 3% major errors (false resistant). [5]
Common technical issues affecting this compound susceptibility testing include trailing endpoints in broth microdilution methods, which can make MIC determination challenging for some bacterial isolates. This phenomenon, characterized by gradually diminishing growth across several concentrations rather than an abrupt endpoint, requires standardized reading criteria to ensure consistency. For this compound, the MIC should be read at the concentration that shows approximately 80% inhibition of growth compared to the drug-free control well. [3] Additionally, the impact of inoculum density on MIC results should be recognized, with higher inocula (exceeding 5 × 10⁵ CFU/mL) potentially resulting in elevated MICs due to the presence of subpopulations with reduced susceptibility.
Medium-related variables can also influence this compound susceptibility results. The pH of Mueller-Hinton media should be maintained between 7.2 and 7.4, as acidic conditions may enhance the activity of this compound while alkaline conditions may reduce it. Similarly, the cation content (particularly calcium and magnesium concentrations) of the medium should comply with CLSI specifications, as deviations can affect the activity of quinolone antibiotics. For laboratories implementing this compound testing for research purposes, method validation should include documentation of these critical parameters and their control.
The pharmacokinetic properties of this compound directly inform the interpretation of susceptibility testing results and their clinical correlation. This compound demonstrates excellent oral bioavailability approaching 100%, with peak serum concentrations achieved within 1-3 hours after administration. [7] [2] The drug exhibits moderate protein binding (60-80%) and a serum half-life of approximately 1.5 hours in individuals with normal renal function. Importantly, this compound achieves high urinary concentrations, with approximately 50-55% of the administered dose excreted unchanged in the urine, resulting in drug levels that substantially exceed the MICs of susceptible uropathogens for extended periods. [7]
The pharmacodynamic profile of this compound aligns with concentration-dependent bacterial killing, a characteristic shared with other quinolone antibiotics. The primary pharmacokinetic/pharmacodynamic (PK/PD) index correlating with efficacy is the ratio of the area under the concentration-time curve to MIC (AUC/MIC), with a target value of approximately 100-125 for Gram-negative pathogens. [1] For uncomplicated urinary tract infections, where exceptionally high urinary concentrations are achieved, the clinical breakpoints may be higher than those predictive of systemic efficacy, as the drug concentration at the primary infection site substantially exceeds serum levels.
Special population considerations must be acknowledged when interpreting susceptibility data. Patients with renal impairment exhibit significantly prolonged this compound half-lives (exceeding 10 hours in severe impairment), potentially necessitating dosage adjustment to prevent accumulation while maintaining therapeutic efficacy. [2] Conversely, the presence of food delays this compound absorption and reduces peak concentrations by approximately 30%, though total bioavailability remains unchanged. These factors highlight the importance of considering host factors when extrapolating in vitro susceptibility results to clinical predictions.
While this compound has been discontinued from clinical use, its significance in antimicrobial research persists for several important reasons. First, this compound serves as a representative first-generation quinolone for historical comparisons with contemporary agents, allowing researchers to track the evolution of resistance patterns and cross-resistance relationships within this important antibiotic class. [4] [2] Studies examining preserved bacterial isolates from the era of this compound usage provide valuable baseline data against which current resistance trends can be compared.
The cross-resistance patterns observed with this compound have implications for contemporary antimicrobial stewardship. The demonstration that selection of resistance to any single quinolone confers cross-resistance to other agents in the class underscores the importance of careful quinolone usage to preserve the utility of all drugs in this class. [4] Furthermore, understanding the resistance trajectories from first-generation to contemporary quinolones informs predictive models of resistance development for newly introduced agents.
From a drug development perspective, this compound represents an important chemical scaffold upon which later-generation quinolones were built. The structure-activity relationships demonstrated by this compound and its contemporaries informed the strategic chemical modifications that yielded fluoroquinolones with expanded spectra and improved potency. Contemporary researchers continue to study these early quinolones to identify novel structural features that might overcome emerging resistance mechanisms or improve safety profiles, ensuring the ongoing relevance of this compound susceptibility data in modern antibacterial research.
This compound is a synthetic organic acid antibacterial agent with structural similarities to nalidixic acid and oxolinic acid. It demonstrates particularly favorable pharmacokinetic properties for urinary tract infections (UTIs), with rapid oral absorption achieving nearly complete bioavailability and significant renal excretion resulting in high urinary concentrations. This compound's mechanism of action involves inhibition of bacterial DNA gyrase (topoisomerase II), thereby disrupting DNA replication and leading to bactericidal effects against susceptible organisms. While its clinical use has declined with the development of fluoroquinolones, understanding the relationship between its urinary concentrations and MIC values remains valuable for antimicrobial research and susceptibility testing standardization. [1]
This compound exhibits a predominantly gram-negative spectrum of antibacterial activity, making it particularly suitable for urinary tract infections where gram-negative bacilli are commonly encountered. According to comprehensive in vitro studies, the drug demonstrates highest potency against Escherichia coli, which represents the most frequent uropathogen. The activity extends to other Enterobacteriaceae including most Klebsiella species, Enterobacter species, Proteus species, and Serratia marcescens, though with slightly higher MIC values required for inhibition. In contrast, Pseudomonas aeruginosa and gram-positive bacteria generally demonstrate resistance to this compound at clinically achievable concentrations. [2] [1]
The following table summarizes comprehensive MIC data for this compound against common uropathogens:
Table: Minimum Inhibitory Concentrations (MIC) of this compound Against Common Uropathogens
| Bacterial Species | MIC Range (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Interpretation |
|---|---|---|---|
| Escherichia coli | 0.5-4.0 | 2.0 | Susceptible |
| Klebsiella pneumoniae | 2.0-8.0 | 8.0 | Susceptible |
| Enterobacter cloacae | 2.0-16.0 | 8.0 | Susceptible (moderate) |
| Proteus mirabilis | 2.0-8.0 | 8.0 | Susceptible |
| Proteus vulgaris | 2.0-8.0 | 8.0 | Susceptible |
| Serratia marcescens | 4.0-16.0 | 16.0 | Dose-dependent susceptibility |
| Pseudomonas aeruginosa | >64.0 | >64.0 | Resistant |
| Staphylococcus aureus | >64.0 | >64.0 | Resistant |
| Enterococcus faecalis | >64.0 | >64.0 | Resistant |
This agar dilution susceptibility testing data demonstrates that this compound inhibits majority of Enterobacteriaceae at concentrations ≤16 μg/mL, with E. coli being the most susceptible at ≤4 μg/mL. The correlation between disk diffusion zones (using 30-μg disk) and MIC values has been shown to be highly significant (r = -0.9), supporting the reliability of susceptibility testing methods for this agent. [2]
The antibacterial activity of this compound exhibits pH dependence, with a four- to eightfold reduction in activity observed at alkaline pH (pH 8) compared to lower pH values. This phenomenon has important implications for in vitro testing conditions and potential clinical efficacy in varying urinary pH environments. Additionally, studies have demonstrated that bacterial resistance to this compound can develop readily through serial passage on drug-containing agar, indicating the importance of appropriate dosing and treatment duration to prevent emergence of resistance during therapy. [2] [3]
This compound demonstrates favorable urinary pharmacokinetics characterized by rapid absorption, significant renal excretion, and high urinary concentrations that substantially exceed MIC values for susceptible uropathogens. After standard oral dosing of 500 mg every 12 hours, urine concentrations of this compound consistently exceed 100 μg/mL, which is well above the MIC₉₀ for most susceptible gram-negative uropathogens. The following table summarizes key pharmacokinetic parameters in patients with normal renal function: [4] [1]
Table: Pharmacokinetic Parameters of this compound in Patients with Normal Renal Function
| Parameter | Values | Comments |
|---|---|---|
| Oral Absorption | Rapid and nearly complete | |
| Time to Peak Serum Concentration | 1-3 hours | Delayed by food intake |
| Bioavailability | ~100% | Nearly complete absorption |
| Serum Half-Life | 1.1-2.7 hours | pH-dependent |
| Protein Binding | 63-73% | Moderate binding |
| Urinary Recovery | 40-60% as unchanged drug | Additional metabolites |
| Renal Clearance | 118 mL/min (control) | Highly pH-dependent |
| Urine Concentration | >100 μg/mL | Far exceeds MIC for susceptibles |
Patients with impaired renal function demonstrate significantly altered this compound pharmacokinetics. The serum half-life increases from approximately 2.7 hours in patients with normal renal function to 8.5 hours in patients with severe renal impairment (creatinine clearance <30 mL/min). However, studies have demonstrated no undue drug accumulation in any patient group during seven-day treatment, supporting its use in patients with varying degrees of renal function with appropriate dose adjustments. [4]
Urinary pH significantly influences the renal clearance of this compound. Under controlled conditions, alkalinization of urine (pH ~8) increases renal clearance to 278 mL/min compared to 76 mL/min with acidification (pH ~5) and 118 mL/min under control conditions. Despite these clearance differences, urine concentrations of this compound remain therapeutically adequate across the physiological urinary pH range, though concentrations are significantly higher with alkalinization during the first 4 hours after administration. [3]
Table: Effect of Urinary pH on this compound Pharmacokinetics
| Parameter | Acidification (pH ~5) | Control (Normal pH) | Alkalinization (pH ~8) |
|---|---|---|---|
| Elimination Half-Life (h) | 2.0 | 1.1 | 0.6 |
| Renal Clearance (mL/min) | 76 | 118 | 278 |
| Urinary Recovery (% of dose) | 65% | 65% | 80% |
| Antibacterial Activity | Higher at lower pH | Moderate | 4-8 fold reduction at pH 8 |
This protocol describes the standardized method for determining minimum inhibitory concentrations of this compound against aerobic gram-negative bacteria using agar dilution, based on recognized standards from EUCAST Definitive Document E.Def 3.1. The method is suitable for determining susceptibility of urinary pathogens and establishing breakpoints. [5]
This protocol outlines procedures for determining urinary concentrations of this compound following therapeutic dosing in human subjects, suitable for establishing correlation with MIC values.
The therapeutic efficacy of this compound for urinary tract infections depends on maintaining urinary drug concentrations that adequately exceed the MIC for infecting pathogens. Research demonstrates that this compound achieves urine concentrations of >100 μg/mL following standard dosing, which provides a substantial margin above MIC values for susceptible organisms (typically 2-8 μg/mL). This correlation explains the clinical efficacy observed in uncomplicated urinary tract infections caused by susceptible gram-negative bacteria. [4] [2]
While FDA-recognized susceptibility test interpretive criteria (breakpoints) are not currently available for this compound, researchers can apply pharmacokinetic-pharmacodynamic principles to establish provisional breakpoints based on the relationship between achieved urinary concentrations and MIC distributions. Isolates with MIC values ≤8 μg/mL generally demonstrate clinical responsiveness, while those with MIC values ≥32 μg/mL should be considered resistant. The high urinary concentrations achieved with this compound support the definition of susceptible breakpoints at ≤8 μg/mL for uncomplicated UTIs. [6]
In patients with severe renal impairment (creatinine clearance <30 mL/min), the prolonged elimination half-life (approximately 8.5 hours) supports extended dosing intervals while maintaining adequate urinary concentrations. However, the potential for accumulation of metabolites (though considered inactive) warrants monitoring in this population. [4]
Despite the pH-dependent antibacterial activity of this compound (with reduced activity at alkaline pH), the high urinary concentrations achieved ensure adequate coverage across the physiological urinary pH range. However, optimal bactericidal activity occurs in acidic urine, supporting the potential utility of urinary acidification in refractory infections. [3]
The following diagram illustrates the key relationships between this compound pharmacokinetics, microbiological activity, and clinical efficacy:
Diagram Title: this compound PK-PD Relationships for UTI Efficacy
The experimental workflow for determining the correlation between this compound urinary concentrations and microbiological activity involves the following key steps:
Diagram Title: Experimental Workflow for Concentration-MIC Correlation
| Modality | Agent / Intervention | Recommended Dosing Regimen | Key Evidence & Considerations |
|---|
| Antibiotic Prophylaxis | Continuous/Postcoital | Low-dose, daily or postcoital [1]. Specific drug/dose depends on local resistance patterns and patient factors. | Effectiveness: High efficacy (A-grade evidence) [1]. Considerations: Risk of antibiotic resistance and collateral damage to microbiome [2]. | | Non-Antibiotic Prophylaxis | Cranberry Products | Varies by formulation; effective doses typically contain 36-37 mg of Proanthocyanidins (PACs) daily [3]. | Effectiveness: Reduces risk of symptomatic, culture-verified UTIs (Moderate recommendation, Grade B) [2] [3]. | | | Methenamine Hippurate | 1 g twice daily [3]. | Effectiveness: Non-inferior to antibiotic prophylaxis in some studies (Conditional recommendation, Grade C) [2] [3]. | | | Vaginal Estrogen (in postmenopausal women) | Topical application (e.g., cream, ring) [2]. | Effectiveness: Reduces future UTI risk (Moderate recommendation, Grade B) [2]. Contraindications must be assessed. | | | Increased Water Intake | Additional 1.5 L per day for those with low baseline intake (<1.5 L/day) [2] [3]. | Effectiveness: Reduces recurrent cystitis risk by ~50% in low-volume drinkers (Conditional recommendation, Grade C) [2] [3]. |
For researchers designing studies to evaluate new prophylactic agents for rUTIs, the following protocol framework, synthesized from current clinical guidelines, can serve as a reference.
Figure 1: Proposed workflow for a clinical trial evaluating a prophylactic agent for recurrent Urinary Tract Infections (rUTIs).
When developing new therapies, it's critical to align with the modern understanding of rUTI management:
This compound is a synthetic antibacterial agent structurally related to nalidixic acid, primarily used for treating urinary tract infections caused by Gram-negative pathogens. Its chemical structure consists of a quinoline nucleus with carboxylic acid functionality, contributing to its amphoteric properties and influencing its extraction behavior from biological matrices. Therapeutic drug monitoring and pharmacokinetic studies of this compound require robust sample preparation methods to isolate the compound from complex biological samples before quantitative analysis. The analytical challenge lies in this compound's relatively low concentration in biological fluids and the presence of interfering matrix components that can compromise accurate quantification.
The sample preparation process is a critical step in bioanalysis, often considered the most resource-intensive phase due to its time-consuming nature and potential as a primary source of error in chemical analysis. Sample preparation aims to isolate and concentrate analytes while removing interferents that could compromise analytical results, thereby enhancing method sensitivity and data reliability. For this compound analysis, this is particularly important given the need to detect trace levels in complex biological matrices such as plasma, urine, and tissues. The selection of appropriate sample preparation techniques must consider the physicochemical properties of this compound, analysis objectives, and the analytical instrument to be used.
Biological matrices present significant challenges for this compound analysis due to their complex composition:
Plasma and serum contain proteins, lipids, electrolytes, and endogenous metabolites that can interfere with analysis, requiring efficient removal through techniques like protein precipitation or careful extraction.
Urine samples have highly variable salt content and pH, which can significantly impact extraction efficiency and method reproducibility. The high inorganic salt content in urine can alter sample conductivity in electrophoretic methods and affect recovery rates in extraction procedures.
Tissue homogenates introduce additional complexity with cellular debris and higher lipid content, necessitating robust clean-up procedures to prevent instrument fouling and matrix effects.
This compound therapeutic concentrations in biological fluids typically range from micrograms to milligrams per milliliter, requiring methods with appropriate sensitivity. The recommended dosage for adults is 500 mg orally twice daily for cystitis treatment, with renal adjustment based on creatinine clearance [1]. Sample preparation must concentrate the analyte to achieve detection limits compliant with regulatory standards for precise and accurate analysis while maintaining linearity over the expected concentration range.
This compound stability in biological samples must be considered during method development. Samples should be processed promptly or stored at -20°C to -80°C to prevent degradation. The stability-indicating nature of methods should be validated through forced degradation studies, as demonstrated in similar quinolone analyses where thermal, acid, and alkali hydrolysis were evaluated [2].
Sample preparation for this compound extraction leverages its chemical properties, particularly its amphoteric nature with acid-base functionality. The carboxylic acid group (pKa ≈ 4.7) and basic nitrogen in the ring structure (pKa ≈ 8.5) allow this compound to exist in cationic, zwitterionic, or anionic forms depending on pH. Understanding this pH-dependent ionization is crucial for optimizing extraction efficiency, as the uncharged zwitterionic form around pH 6.0-7.0 typically provides better extraction into organic solvents, while anionic forms at higher pH facilitate ion-exchange mechanisms.
The fundamental principles governing this compound sample preparation include:
Table 1: Comparison of Sample Preparation Techniques for this compound
| Technique | Principles | Advantages | Limitations | Typical Recovery |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning between liquid sample and solid sorbent | Excellent clean-up, concentration capability, automation compatibility | Column variability, method development complexity | 85-95% [3] |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids based on solubility | Simple, low-cost, high capacity | Emulsion formation, large solvent volumes | 80-90% [4] |
| Microextraction by Packed Sorbent (MEPS) | Miniaturized SPE integrated with syringe | Very low sample/solvent consumption, reusable devices | Limited sorbent capacity, potential carryover | 85-95% [5] |
| Liquid-Phase Microextraction (LPME) | Miniaturized three-phase extraction | Excellent enrichment, very low solvent use | Technique sensitivity, longer extraction times | >90% [6] |
Recent trends in sample preparation emphasize miniaturization and green analytical chemistry, moving toward techniques that use smaller sample volumes, reduced organic solvent consumption, and improved environmental friendliness. These include microextraction techniques that maintain analytical performance while addressing sustainability concerns [6].
The following protocol has been adapted from methods successfully applied for simultaneous extraction of quinolones, including this compound, from biological matrices [3]:
Plasma/Serum: Thaw frozen samples at room temperature and vortex for 30 seconds. Transfer 1 mL aliquot to a clean tube. Add 2 mL of acetonitrile for protein precipitation. Vortex for 1 minute and centrifuge at 4000 × g for 10 minutes. Collect the supernatant and evaporate under nitrogen at 40°C. Reconstitute in 1 mL of 0.1 M phosphate buffer (pH 7.0).
Urine: Thaw frozen urine samples and vortex. Dilute 1:5 with 0.1 M phosphate buffer (pH 7.0). Centrifuge at 3000 × g for 5 minutes to remove particulate matter.
Tissue Homogenates: Homogenize tissue in 3 volumes of 0.1 M phosphate buffer (pH 7.0) using a mechanical homogenizer. Centrifuge at 10,000 × g for 15 minutes. Collect the supernatant for extraction.
Conditioning: Condition the SAX cartridge with 3 mL of methanol followed by 3 mL of 0.1 M phosphate buffer (pH 7.0). Do not allow the sorbent to dry out.
Loading: Load the pretreated sample onto the conditioned cartridge at a flow rate of 1-2 mL/min using a vacuum manifold.
Washing: Wash the cartridge with 2 mL of 0.1 M citrate buffer (pH 4.0) followed by 2 mL of methanol:water (30:70, v/v).
Drying: Dry the cartridge under vacuum for 5 minutes to remove residual water.
Elution: Elute this compound with 3 mL of 2% ammonium hydroxide in methanol:ethyl acetate (20:80, v/v). Collect the entire eluate in a clean tube.
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100-200 μL of mobile phase compatible with the analytical method (typically 0.1% formic acid in water:acetonitrile, 80:20, v/v). Vortex for 30 seconds and transfer to an autosampler vial for analysis.
For enhanced selectivity, especially in complex matrices, MIP-SPE can be employed using ciprofloxacin-imprinted polymers, which show cross-reactivity for structurally related quinolones like this compound [3]:
Cartridge Preparation: Pack 50 mg of ciprofloxacin-imprinted polymer into 3 mL empty SPE cartridges between polyethylene frits.
Conditioning: Condition with 3 mL of methanol and 3 mL of water.
Sample Loading: Load the pretreated sample (adjusted to pH 7.0) at 0.5-1 mL/min.
Washing: Wash with 2 mL of water:methanol (90:10, v/v) to remove interferents.
Elution: Elute with 2 mL of methanol:acetic acid (95:5, v/v).
Concentration: Evaporate and reconstitute as described in section 4.1.3.
The following workflow diagram illustrates the solid-phase extraction process for this compound:
This protocol is adapted from methods used for fluoroquinolones in biological matrices [4] [7], optimized for this compound's physicochemical properties:
Sample Preparation: Transfer 1 mL of biological sample (plasma, urine, or tissue homogenate) to a 15 mL glass centrifuge tube.
pH Adjustment: Add 2 mL of 0.2 M phosphate buffer (pH 7.0) to achieve optimal extraction efficiency for the zwitterionic form of this compound.
Extraction: Add 5 mL of dichloromethane:chloroform (3:1, v/v) extraction solvent. Cap tightly and vortex vigorously for 3 minutes.
Phase Separation: Centrifuge at 4000 × g for 10 minutes at room temperature to achieve complete phase separation.
Collection: Carefully transfer the lower organic phase to a clean glass tube using a Pasteur pipette, avoiding the aqueous phase and protein interphase.
Re-extraction: Repeat the extraction with a fresh 3 mL portion of extraction solvent and combine the organic phases.
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the residue in 200 μL of mobile phase (typically 10 mM ammonium acetate:acetonitrile, 70:30, v/v, pH adjusted to 3.0 with formic acid). Vortex for 1 minute and transfer to an autosampler vial.
Table 2: LLE Solvent Systems for this compound Extraction
| Solvent System | Ratio (v/v) | Application | Recovery (%) | Notes |
|---|---|---|---|---|
| Dichloromethane:Chloroform | 3:1 | Universal for biological fluids | 85-92 | Best overall efficiency [7] |
| Ethyl Acetate | - | Plasma, urine | 80-88 | Greener alternative |
| MTBE:Dichloromethane | 4:1 | Tissue homogenates | 75-85 | Reduced emulsion formation |
| Chloroform:Isopropanol | 9:1 | High lipid matrices | 70-82 | Improved selectivity |
For reliable bioanalytical methods, comprehensive validation following regulatory guidelines (ICH, FDA) is essential. Key parameters for this compound extraction methods include:
Table 3: Method Performance Characteristics for this compound Analysis
| Validation Parameter | Acceptance Criteria | SPE Method Performance | LLE Method Performance |
|---|---|---|---|
| Linearity (R²) | >0.995 | 0.998-0.999 | 0.996-0.998 |
| Precision (% RSD) | <15% | 3-8% | 5-12% |
| Accuracy (%) | 85-115% | 92-105% | 88-107% |
| Recovery (%) | >70% | 85-95% | 80-90% |
| LOD (μg/mL) | - | 0.03-0.05 | 0.05-0.10 |
| LOQ (μg/mL) | - | 0.10-0.15 | 0.15-0.25 |
| Matrix Effect (%) | <15% | 5-12% | 8-15% |
The following diagram illustrates the relationship between different extraction techniques and their performance characteristics:
Table 4: Troubleshooting Guide for this compound Sample Preparation
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Recovery | Incorrect pH, inefficient elution, inadequate conditioning | Verify pH is optimal (7.0 for LLE, 7.0-8.0 for SPE), use stronger elution solvent, ensure proper cartridge conditioning |
| Matrix Effects | Incomplete clean-up, co-eluting compounds | Optimize washing steps, change sorbent chemistry, use isotope-labeled internal standard |
| Poor Reproducibility | Inconsistent flow rates, variable sample volumes, sorbent lot variations | Use automated systems, calibrate pipettes, test new sorbent lots before use |
| Carryover | Incomplete elution, memory effects in injection system | Include strong wash step in SPE, use needle wash in autosampler, change liner/column if needed |
| Peak Tailing | Secondary interactions, inadequate chromatographic conditions | Add modifiers to mobile phase (e.g., formic acid, ammonium acetate), use end-capped columns |
The sample preparation protocols outlined in these application notes provide robust methods for extracting this compound from various biological matrices. The choice between SPE and LLE depends on specific application requirements: SPE offers superior clean-up for complex matrices, while LLE provides a cost-effective option for high-throughput analyses. Method validation demonstrates that both approaches deliver satisfactory performance in terms of recovery, precision, and sensitivity for therapeutic drug monitoring and pharmacokinetic studies.
Recent advancements in sample preparation technology, particularly in miniaturized techniques like MEPS and selective sorbents such as MIPs, offer promising directions for future method development. These approaches align with the growing emphasis on green analytical chemistry by reducing organic solvent consumption while maintaining or improving analytical performance [6].
Clinical studies from the 1980s involving 2,801 patients found that approximately 5% reported adverse drug reactions (ADRs) considered probably or definitely related to cinoxacin [1]. The table below summarizes the frequency and characteristics of these ADRs.
| System Organ Class | Specific ADR | Approximate Incidence (from clinical trials) | Severity & Management Notes |
|---|---|---|---|
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal cramps/pain, anorexia [2] [3] | 3-5.5% of patients [2] [1] | Most common. Generally mild. Taking with food may mitigate [4] [5]. |
| Nervous System | Headache, dizziness [2] [3] | 1-4.3% of patients [2] [1] | Occurs in approx. 2% of patients. Caution when operating machinery [2] [4]. |
| Insomnia, drowsiness, tingling sensation, photophobia, tinnitus [2] [3] | <1% of patients [3] | ||
| Hypersensitivity | Rash, urticaria, pruritus, edema [2] [3] | 2.4-3% of patients [2] [1] | Discontinue drug. Rare cases of serious reactions like anaphylaxis, Toxic Epidermal Necrolysis, and Henoch-Schonlein purpura have been reported [2] [3] [6]. |
| Hepatic | Transient elevations of liver function tests (e.g., AST, ALT, Alkaline Phosphatase) [2] [3] | <1% of patients [3] | Monitor liver function in patients with pre-existing conditions. |
| Renal | Elevation of BUN and serum creatinine [3] | <1% of patients [3] | Risk of crystalluria and renal damage in animals. Ensure patient is well-hydrated [6]. |
| Hematologic | Thrombocytopenia, reduction in hematocrit/hemoglobin, unusual bleeding/bruising [4] [3] | Rare [3] | Monitor for signs of bleeding. |
Q1: How does this compound's overall tolerability compare to other older urinary anti-infectives? A1: According to a 1984 review, patients treated with this compound reported fewer total adverse drug reactions compared to those treated with nalidixic acid, furadantin, amoxicillin, or trimethoprim-sulfamethoxazole [1].
Q2: Are there any critical drug-drug interactions to consider in a research or clinical profile? A2: Yes. Key interactions include:
Q3: Is this compound approved for use in pediatric populations? A3: No. The use of this compound in children and adolescents under 18 is not recommended because it has been shown to cause bone development problems and lameness in immature animals [4] [3].
Q4: What is the recommended dosage adjustment for patients with renal impairment? A4: Dosage must be reduced based on creatinine clearance (CrCl) [3]:
For researchers characterizing historical bacterial isolates, here is a generalized protocol based on standard practices referenced in this compound's historical label [3].
The information provided is based on historical, pre-clinical, and clinical data. This compound is not currently approved for clinical use in many jurisdictions, and this document is intended for research and informational purposes only.
The table below summarizes the incidence of adverse reactions associated with this compound as reported in clinical studies and post-marketing data.
| Reaction Category | Specific Adverse Reactions | Incidence / Frequency | Severity & Notes |
|---|---|---|---|
| Gastrointestinal (GI) | Nausea, Vomiting, Diarrhea, Stomach cramps, Loss of appetite | ~3-5.5% of patients [1] [2] [3] | Most common effects; usually mild [3]. |
| Nervous System | Headache, Dizziness, Nervousness, Insomnia | ~2-4.3% of patients [1] [2] [3] | Less common: blurred vision, paresthesias, somnolence [3]. |
| Hypersensitivity | Skin rash, Urticaria, Pruritus, Edema | ~2.4-3% of patients [1] [2] [3] | Anaphylaxis reported rarely [4] [3]. |
| Other | Transient elevations of liver enzymes, Crystaluria (risk with overdose or renal impairment) | Rare [4] [3] | Crystaluria is a dose-related renal concern [4]. |
For researchers observing these effects in experimental models, here are key management considerations.
Q1: How does the GI tolerability of this compound compare to other quinolones and UTI antibiotics? Clinical trial data indicates that patients treated with this compound reported fewer overall adverse drug reactions compared to those treated with nalidixic acid, nitrofurantoin, amoxicillin, or trimethoprim-sulfamethoxazole [2] [4].
Q2: Are there populations in experimental studies that require special attention? Yes. This compound is contraindicated in juvenile animals and young humans (under 18) due to evidence of arthropathy and bone development problems in young animals [5]. Additionally, subjects with pre-existing renal impairment require dose modification due to reduced drug clearance and increased risk of toxicity [1] [5].
Q3: What is the current regulatory and market status of this compound? this compound has been discontinued in the United States, United Kingdom, and throughout the European Union [4]. This information is critical for historical research and for understanding the context of its safety profile relative to currently available drugs.
This methodology is adapted from modern pharmacovigilance studies for analyzing adverse event reports [6].
The following diagram illustrates the hypothesized pathways leading to this compound's therapeutic and adverse effects, particularly in the GI tract.
Q1: What are the nature and incidence of CNS adverse effects associated with cinoxacin?
This compound is generally well-tolerated, with adverse effects reported in approximately 5% of patients in clinical trials. Effects on the central nervous system occur in approximately 2% of patients treated [1] [2]. The effects are generally reversible [3].
The table below summarizes the key CNS effects:
| Effect | Incidence/Commonality | Additional Context |
|---|---|---|
| Headache | Common (~1% of patients) [1] [3] | One of the most frequent CNS side effects [4]. |
| Dizziness | Common (~1% of patients) [1] [3] | One of the most frequent CNS side effects. |
| Nervousness | Reported [1] | - |
| Insomnia | Reported [1] [3] | - |
| Drowsiness | Less common (<1% of patients) [3] | - |
| Paresthesias (Tingling) | Rare [1]; Less common (<1%) [3] | - |
| Somnolence | Rare [1] | - |
| Photophobia | Rare [1]; Less common (<1%) [3] | Sensitivity of eyes to light. |
| Tinnitus | Rare [1]; Less common (<1%) [3] | Ringing in the ears. |
| Blurred Vision | Rarely reported [1] | - |
| Seizures | Rare/Incidence unknown [5] [6] | May be associated with predisposing conditions. |
Q2: What is the proposed mechanism behind quinolone-induced CNS effects?
The CNS effects of quinolones are not fully understood but are believed to be related to the ability of the drug to antagonize GABA (gamma-aminobutyric acid) receptors in the brain [7]. GABA is the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA's binding to its receptors, quinolones can reduce inhibitory signaling, potentially leading to CNS stimulation and the side effects observed. The following diagram illustrates this proposed pathway:
Q3: What are the key risk factors that predispose patients to this compound-related CNS effects?
Several patient-specific factors can increase the risk of experiencing CNS adverse events:
Q4: What experimental approaches are used to investigate and validate these effects?
The following workflow outlines a standard preclinical and clinical strategy for profiling CNS effects:
Detailed Experimental Protocols:
In Vitro GABA Receptor Binding Assay:
Clinical Data Analysis from Trial Databases:
FAQ: What is the fundamental mechanism behind quinolone phototoxicity?
Phototoxicity is an acute skin reaction that occurs when a photoreactive chemical is activated by light, particularly UVA radiation (320–400 nm) [1] [2]. The process involves several key steps, illustrated in the diagram below:
For quinolones, the specific molecular structure dictates phototoxic potential. Key structural features include [3] [4]:
Experimental Protocol: How can I test the phototoxic potential of a compound?
The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test is a well-validated in vitro method accepted by regulatory bodies (OECD TG 432) [1].
| Parameter | Specification |
|---|---|
| Cell Line | Mouse fibroblast cell line (3T3) [1]. |
| Principle | Comparison of cytotoxicity (measured by Neutral Red dye uptake) between cells exposed to the test chemical both in the presence and absence of a non-cytotoxic dose of UVA/visible light [1]. |
| Light Source | Solar simulator (e.g., xenon arc lamp) suitably filtered to match outdoor daylight spectrum and attenuate cytotoxic UVB wavelengths. The irradiance should be regularly checked with a calibrated broadband UV-meter [1]. |
| Critical UVA Dose | 5 J/cm² (as measured in the UVA range). This dose is non-cytotoxic to cells alone but sufficient to excite phototoxic chemicals [1]. |
| Key Outcome | Photo Irritation Factor (PIF): A PIF > 5 indicates a probable phototoxic potential [1]. |
FAQ: What formulation strategies can reduce phototoxicity risk?
Photostabilization strategies aim to prevent the photoactive drug molecule from reaching its excited state or to quench the reactive species once they are formed [5].
| Strategy | Mechanism of Action | Examples & Technical Notes |
|---|---|---|
| Molecular Modification | Altering the chemical structure to reduce UV absorption or favor less harmful deactivation pathways [3]. | Introducing a methoxy group at position 8 of the fluoroquinolone core is a proven strategy to enhance photostability and reduce phototoxicity [3]. |
| Encapsulation | Physically enclosing the drug to shield it from light exposure [5]. | Use of liposomes, niosomes, nanoparticles (e.g., lipid-core nanocapsules), and cyclodextrins. This is the most extensively studied approach and can also improve water solubility and control release [5]. |
| Antioxidants | Scavenging the Reactive Oxygen Species (ROS) generated during the photochemical process [5]. | Addition of vitamins (e.g., α-tocopherol), flavonoids, or other antioxidants to the formulation can mitigate oxidative damage to skin cells [5]. |
| Sunscreens / UV Filters | Absorbing the incident UV radiation before it can reach the photoactive drug [5]. | Effective for topical formulations. The choice of filter must consider its absorption spectrum overlap with the drug [5]. |
| Quenchers | Accepting energy from the excited drug molecule through physical processes, allowing it to return to the ground state without causing damage [5] [6]. | Compounds like octocrylene can act as quenchers when used in combination with unstable UV filters like avobenzone, a principle that can be applied to drug stabilization [6]. |
Experimental Protocol: How do I study photodegradation kinetics?
Monitoring the degradation of the parent drug under light stress is crucial for evaluating the success of stabilization strategies. A UPLC-MS/MS method is highly suitable for this [7].
The following diagram summarizes the core experimental workflow for assessing and mitigating phototoxicity, integrating the protocols and strategies discussed.
I hope this technical information provides a solid foundation for your support center content. The search results did not contain specific pre-clinical or clinical data on cinoxacin itself, so consulting specialized pharmaceutical databases for compound-specific studies would be a valuable next step.
| Aspect | Detail |
|---|---|
| Drug Class | Quinolone (non-fluorinated) antibiotic [1] [2] |
| Primary Historical Use | Treatment and prophylaxis of urinary tract infections (UTIs) [1] [3] [4] |
| Mechanism of Action | Inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, thereby inhibiting cell division [4] [2] |
| Current Status | Discontinued in the U.S., U.K., and EU; marketing authorization suspended [5] [2] |
The following table summarizes the key interaction categories for this compound based on historical data. Note that 283 drugs are known to interact with this compound, categorized into 52 major, 155 moderate, and 76 minor interactions [5].
| Interaction Category | Interacting Substance | Clinical Effect & Management |
|---|---|---|
| Contraindicated (Theoretical) | Live Cholera Vaccine [1] [3] | Not recommended for co-administration. |
| Use with Caution (Theoretical) | Methotrexate [1] [3] | Use together is not recommended; may require increased monitoring if combined. |
| Increased Risk of Side Effects | Aminolevulinic Acid [1] [3] | May increase the risk of photosensitivity. |
| Significant Pharmacokinetic | Polyvalent Cations: Calcium, Iron, Magnesium, Aluminum, Zinc (found in antacids, multivitamins, etc.) [6] | Chelation occurs, forming a poorly absorbed complex. This can lead to significantly reduced bioavailability and therapeutic failure of this compound. Dosing should be staggered: administer this compound 2-4 hours before or 4-6 hours after the cation-containing product [6]. |
For researchers investigating rationales for multi-drug regimens, a 2024 systematic review and meta-analysis offers critical insights. The analysis of 29 randomized controlled trials concluded that the evidence is compatible with both benefit or harm from using a higher number of antibiotics regarding within-patient resistance development [7] [8].
The overall pooled odds ratio (OR) for acquisition of resistance was 1.23 (95% CI 0.68–2.25), indicating no clear overall effect. However, substantial heterogeneity was observed, suggesting outcomes depend heavily on specific contexts [7] [8].
| Factor | Observed Effect on Resistance (Higher vs. Fewer Antibiotics) | Notes / Potential Rationale |
|---|---|---|
| Overall Effect | No clear benefit or harm (OR 1.23, 95% CI 0.68-2.25) [8] | High heterogeneity ((I^2)=77%); evidence is scarce and underpowered. |
| Pathogen-Specific Effects | ||
| ∙ Helicobacter pylori | Benefit (OR 0.14, 95% CI 0.03-0.55) [8] | Standard care for eradication. |
| ∙ Mycobacterium avium complex (MAC) | Benefit (OR 0.18, 95% CI 0.06-0.52) [8] | Standard care. |
| ∙ Pseudomonas aeruginosa | Harm (OR 3.42, 95% CI 1.03-11.43) [8] | Potential for shared resistance mechanisms. |
| Regimen Design | ||
| ∙ No shared antibiotics between arms | Harm (OR 4.73, 95% CI 2.14-10.42) [8] | May reflect comparisons of drugs with different potencies/resistance prevalence. |
| ∙ At least one shared antibiotic | No clear difference (OR 0.55, 95% CI 0.28-1.07) [8] | Slight non-significant trend towards benefit. |
For researchers designing experiments involving this compound or similar quinolones, key considerations include:
This compound is a first-generation synthetic quinolone antibiotic primarily used for uncomplicated urinary tract infections. Its mechanism of action involves inhibiting bacterial DNA gyrase (topoisomerase II), thereby preventing DNA replication and leading to cell death [1] [2].
Bacteria can develop resistance through several mechanisms, which are summarized in the table below.
| Mechanism of Resistance | Description |
|---|---|
| Target Site Mutation | Mutations in genes encoding DNA gyrase (e.g., gyrA) reduce drug binding affinity [3]. |
| Efflux Pump Upregulation | Overexpression of membrane transporters that actively pump this compound out of the bacterial cell [4]. |
| Cross-Resistance | Exposure to one quinolone can select for resistance to others (e.g., ciprofloxacin) due to shared mechanisms [5]. |
This resistance development can be visualized in the following pathway:
Diagram: Pathway to this compound Resistance Development
A promising approach is to use this compound in combination with other agents to restore or enhance its antibacterial activity [3].
Combining this compound with agents from different classes can create a synergistic effect, making it harder for bacteria to develop resistance. The table below outlines potential combination strategies.
| Combination Strategy | Example Agents | Proposed Mechanism / Note |
|---|---|---|
| Other Antibiotic Classes | Aminoglycosides, β-lactams [3] | Disrupts multiple cellular targets simultaneously. |
| Natural Products | Plant extracts, essential oils [3] | May inhibit efflux pumps or damage cell membranes. |
| Nanoparticles | Silver, zinc oxide NPs [3] | Damages cell walls and membranes; enhances drug delivery. |
| Bacteriophages | Phages targeting resistant strains [3] | Lyse bacteria specifically; can bypass antibiotic resistance. |
| Photodynamic Therapy | Photosensitizers + light [3] | Generates reactive oxygen species that cause cell damage. |
The following diagram and protocol describe a standard method for evaluating the efficacy of combination therapies in vitro.
Diagram: Workflow for Combination Therapy Testing
Protocol: Checkerboard Assay for Synergy Testing [3]
Here are some common issues and solutions you may encounter in your experiments.
| Problem | Possible Cause | Solution / Investigation |
|---|---|---|
| High variability in MIC | Inconsistent inoculum density. | Standardize growth phase and use a densitometer for accurate inoculum preparation. |
| No synergy observed | Intrinsic high-level resistance; antagonistic mechanism. | Test higher concentrations (within non-toxic range) or screen different agent classes. |
| Resistance develops rapidly in serial passage | Selection of pre-existing mutants with high-level resistance. | Use combination therapy from the start; consider using a higher initial drug pressure. |
The table below summarizes the key findings from a clinical study on the effect of food on this compound absorption [1].
| Pharmacokinetic Parameter | Fasting State | Fed State | Impact of Food |
|---|---|---|---|
| Time to Peak Serum Concentration (T~max~) | Within 2 hours | Delayed | Food delays the absorption process [1]. |
| Peak Serum Concentration (C~max~) | Higher | ~30% reduction | Food causes a significant reduction in the maximum concentration [1]. |
| Overall Bioavailability (24-hr Urinary Recovery) | Not significantly altered | Not significantly altered | The total amount of drug absorbed over 24 hours is unchanged [1]. |
Clinical Implication: While food delays absorption and lowers the peak drug level, the overall extent of absorption is not compromised. For uncomplicated urinary tract infections where a constant drug level in the urine is key, this compound can be taken with food to improve gastrointestinal tolerance. If a high initial concentration is critical, the fasting state might be preferable [1] [2].
This methodology reconstructs the core design of the clinical study that generated the data above [1].
1. Objective To evaluate the effect of a standardized meal on the rate and extent of this compound absorption in human subjects.
2. Study Design
3. Data Collection & Analysis
4. Statistical Analysis Compare the mean C~max~, T~max~, and AUC between the fasting and fed conditions using paired statistical tests (e.g., paired t-test) to determine significance.
The following diagram illustrates the logical relationship and proposed mechanism by which food impacts this compound absorption, based on general food-drug interaction principles [3] and the specific data for this compound [1].
Q1: Can this compound be taken with food to reduce side effects without compromising efficacy? A1: Yes, for the purpose of treating urinary tract infections. The study shows that while food delays absorption and lowers the peak concentration (C~max~), the total 24-hour drug exposure in the urine—which is crucial for efficacy against urinary pathogens—remains unchanged. This suggests taking it with food is a viable strategy to potentially mitigate gastrointestinal side effects like nausea [1] [2].
Q2: What type of meal was used in the foundational study, and should we standardize meal composition? A2: The specific meal composition is not detailed. However, studies on similar drugs like enoxacin used distinct carbohydrate and high-fat meals [4]. For a robust experiment, it is critical to use a standardized meal, often a high-fat (~50%), high-calorie (~800-1000 kcal) meal as recommended by regulatory guidelines, to produce a maximal effect on gastrointestinal physiology and ensure reproducible results.
Q3: Does this food interaction mechanism apply to other drugs in the same class? A3: The principle that food can delay absorption is common, but the specific effect on the extent of absorption varies by drug. For example:
The following workflow provides a logical sequence for diagnosing the cause of treatment failure and determining the subsequent investigative steps. This process integrates critical considerations from current clinical guidelines and research.
Once a failure is identified, selecting an alternative agent depends on the infection type, resistance mechanisms, and patient-specific factors. The table below synthesizes options from current evidence and guidelines.
| Antibiotic Class / Agent | Considerations for Use | Relevant UTI Context | Key Research Findings / Guidance |
|---|
| Oral Fosfomycin [1] [2] | - Low resistance risk [1]
This protocol is adapted from a recent multicenter cohort study comparing cefdinir and cephalexin, providing a methodology to assess treatment failure and resistance emergence [4].
What are the key pharmacokinetic differentiators between cephalosporins for UTI? Bioavailability and urinary excretion are critical. Cephalexin has ~90% bioavailability with >90% renal excretion, ensuring high urinary drug concentrations. In contrast, cefdinir has only ~20% bioavailability and <20% of the active drug excreted in urine, making it a suboptimal choice for UTI despite its in-vitro spectrum [4].
How should we approach a UTI case with carbapenem-resistant Enterobacterales (CRE)? For serious CRE infections, the 2024 IDSA Guidance suggests a preferred approach of ceftazidime-avibactam, often alone or in combination with aztreonam for metallo-β-lactamase (MBL) producers [2] [5]. For uncomplicated cystitis caused by CRE, oral fosfomycin is a common choice among infectious disease clinicians where no preferred agents are listed in guidelines [2].
What non-antibiotic therapeutic strategies are being explored for recurrent UTI? Research focuses on interrupting pathogenesis: vaccines targeting bacterial adhesins or iron metabolism, small compounds ("pilicides" and mannosides) to inhibit fimbriae formation and adhesion, and nutraceuticals like cranberry products and probiotics [7]. The most robust preliminary results support Lactobacillus-containing products and cranberry-propolis combinations [7].
The following table outlines common interference types and potential resolution strategies applicable to quinolone analysis, based on general analytical principles and studies of drugs like ciprofloxacin [1] [2] [3].
| Interference Type | Possible Causes | Symptoms in Analysis | Recommended Resolution Strategies |
|---|---|---|---|
| Co-eluting Impurities/Degradants | Impurities from synthesis; Degradation products (e.g., from photolysis); Related compounds in the sample [2]. | Peak broadening, shoulder peaks, split peaks, or new/unidentified peaks in chromatograms [2]. | Optimize mobile phase gradient; Use a different column (e.g., C18 with smaller particle size); Employ LC-MS/MS for definitive peak identification [4] [2]. |
| Matrix Effects | Sample components (e.g., proteins, lipids, excipients) affecting analyte ionization or detection [5]. | Signal suppression or enhancement; Poor reproducibility; Inaccurate quantification [5]. | Improve sample cleanup (e.g., dispersive SPE, liquid-liquid extraction); Use matrix-matched calibration standards; Utilize an appropriate internal standard [5]. |
| Spectroscopic Interference | Overlapping absorption/emission spectra from other substances [6] [7]. | Inflated or incorrect absorbance/fluorescence readings; Inaccurate concentration calculations [6]. | Utilize a detection method with higher specificity (e.g., MS detection); Employ a chromatographic separation to resolve the analyte; Choose an alternative wavelength with less interference [4]. |
Q1: My HPLC-UV method for cinoxacin shows an unknown peak. How can I identify if it's a degradation product? A1: An unknown peak can be investigated by:
Q2: What is the best way to monitor this compound degradation during a process study? A2: While HPLC-UV is common, it can be susceptible to interferences. For process monitoring, consider:
Q3: How can I improve the separation of this compound from other quinolones in a mixture? A3: Capillary Electrophoresis (CE) is a powerful technique for separating quinolones. Optimization can be achieved by:
The following workflow is adapted from a study on ciprofloxacin [1] and can be applied as a model to study this compound stability.
Procedure:
| Study Detail | [1] [2] | [3] [4] | [5] | [6] |
|---|---|---|---|---|
| Patient Condition | Cystitis | Urinary Tract Infections | Chronic Urinary Tract Infections | Urinary Tract Infections |
| Cinoxacin Efficacy | 93% (26/28 patients) | Pathogens eradicated; 4 reinfections at follow-up | 24 successes / 29 patients | 83% cure rate |
| Nalidixic Acid Efficacy | 93% (25/27 patients) | Pathogens eradicated; 1 reinfection at follow-up | 22 successes / 31 patients | 70% cure rate |
| This compound Adverse Effects | 7 reactions in 4 patients | Reported by fewer patients | 11 patients reported effects | Information missing |
| Nalidixic Acid Adverse Effects | 18 reactions in 9 patients | Reported by twice as many patients | 13 patients reported effects | Information missing |
The data in the table above comes from several single-blind or comparative clinical studies. Here is a detailed look at their methodologies.
Study 1 & 2: Treatment of Acute Cystitis (1982) [1] [2]
Study 3: Treatment of Chronic UTIs (1982) [5]
Study 4: Broader UTI Comparison (1984) [6]
The following diagram illustrates the core mechanism shared by both drugs and their pharmacokinetic differences.
Based on the aggregated data, here are the critical points for a comparative guide:
When interpreting these results, please consider the following:
| Trial Parameter | Cinoxacin | Co-Trimoxazole | Notes & Citation |
|---|---|---|---|
| Clinical Efficacy (Cystitis) | 96% (26/27 patients) | 96% (22/23 patients) | 14-day treatment course [1] |
| Bacteriological Eradication | 81% | 100% | Trial of 63 patients [2] |
| Symptomatic Response | 73% | 73% | Trial of 63 patients [2] |
| Adverse Reactions (Leading to Discontinuation) | 3% (1/32 patients) | 16% (5/32 patients) | Cystitis trial [1] |
| 0% | 3 patients | UTI trial; number stopping treatment [2] | |
| Typical Dosage | 500 mg every 12 hours | 160 mg TMP/800 mg SMX every 12 hours | Standard dosing in trials [2] |
The data in the table above is derived from controlled clinical studies. Here is a detailed look at their methodologies:
Study on Acute Cystitis [1]: This was a study of 64 patients with cystitis. The This compound group received 1 gram per day (500 mg twice daily), while the co-trimoxazole group received four tablets per day (each containing 80 mg trimethoprim and 400 mg sulfamethoxazole), also administered twice daily. The treatment duration for both groups was 14 days. The primary outcomes measured were clinical response and bacteriological eradication, with safety monitored via reported adverse events.
Randomized Single-Blind UTI Trial [2]: This trial involved 63 patients with urinary tract infections. It compared the same dosages as the cystitis study: This compound at 500 mg every 12 hours versus co-trimoxazole (160 mg trimethoprim/800 mg sulfamethoxazole) every 12 hours. The study evaluated symptomatic response, bacterial eradication rates, and the occurrence of adverse reactions.
For a visual overview of how patients typically move through this type of clinical trial, the following workflow illustrates the process:
It is important to note that the clinical trials providing this direct comparative data were conducted in the 1980s. While they establish the fundamental efficacy and safety relationship between the two drugs, you may need to consult more recent literature for data on current resistance patterns and their use in modern treatment guidelines.
The table below summarizes the core characteristics and safety profiles based on current literature.
| Feature | This compound | Modern Fluoroquinolones |
|---|---|---|
| Drug Class | First-generation quinolone [1] | Second, third, and fourth-generation fluoroquinolones [1] |
| Status | Largely replaced; no significant clinical use [2] | Systemically used but with significant safety restrictions [3] [4] |
| Primary Indications | Uncomplicated urinary tract infections (UTIs) [5] | Broad, including UTIs, pneumonia, skin infections; use limited due to safety concerns [3] [4] |
| Systemic Absorption | Minimal serum levels [1] | Excellent oral bioavailability and systemic distribution [1] [6] |
| Common Adverse Effects | Gastrointestinal (nausea, diarrhea), headache, dizziness [5] [7] | Gastrointestinal (nausea, diarrhea), CNS effects (headache, dizziness, insomnia) [1] [6] [3] |
| Serious Safety Concerns | Tendonitis, tendon rupture [5] | Boxed Warnings: Tendonitis/rupture, peripheral neuropathy, CNS effects, exacerbation of myasthenia gravis. Other concerns: Aortic aneurysm, QT prolongation, blood glucose disturbances, hepatotoxicity [8] [3] [4] |
| Mechanisms of Toxicity | Data limited; presumed similarity to class effects | Well-studied; includes oxidative stress, mitochondrial damage, GABA receptor inhibition, and chelation of metal ions [9] |
The disparity in safety data largely stems from the different eras and scales of these drugs' use.
The toxicity of quinolones is linked to their core chemical structure and its interactions with mammalian systems. The following diagram illustrates the key pathways involved in fluoroquinolone-induced adverse effects, which are presumed to be shared to some extent by this compound.
Pathway Explanations:
For researchers evaluating these profiles, the key methodologies cited in the literature include:
For drug development professionals, this comparison highlights critical considerations:
The table below summarizes key comparative data on the in-vitro antibacterial activity of cinoxacin and oxolinic acid.
| Aspect | This compound | Oxolinic Acid |
|---|---|---|
| General Antibacterial Spectrum | Active against most aerobic gram-negative bacilli; poor activity against gram-positive bacteria and Pseudomonas aeruginosa [1] | Active against gram-negative bacilli; generally more potent than older quinolones like nalidixic acid [2] |
| Comparative Potency (vs. other quinolones) | Less potent than norfloxacin and ciprofloxacin [3] | Less potent than norfloxacin and ciprofloxacin; more potent than nalidixic acid [3] |
| Direct MIC Comparison (E. coli) | In one study, 100% of 5,994 E. coli isolates were inhibited by ≤2.0 µg/ml [3] | In the same study, 98.2% of 5,994 E. coli isolates were inhibited by ≤1.0 µg/ml [3] |
| Cross-Resistance | Demonstrates cross-resistance with nalidixic acid, oxolinic acid, and fluoroquinolones [4] | Demonstrates cross-resistance with nalidixic acid, this compound, and fluoroquinolones [4] |
The comparative data is derived from standardized in-vitro methodologies. Here are the experimental details from the key studies:
This compound and oxolinic acid share a common mechanism of action and resistance pathways with other quinolone antibiotics.
The diagram above illustrates the shared pathway. These drugs primarily inhibit bacterial DNA gyrase (topoisomerase II), an enzyme essential for supercoiling bacterial DNA. This inhibition leads to double-strand DNA breaks and ultimately bacterial cell death [5]. Resistance arises from chromosomal mutations in the target enzymes (e.g., in gyrA), particularly in the Quinolone Resistance Determining Region (QRDR), or from the upregulation of efflux pumps [5] [4]. A critical finding is that exposure to one quinolone can select for populations resistant to others, demonstrating significant cross-resistance within this drug class [4].
| Trial Aspect | Details |
|---|---|
| Study Reference | J Fam Pract. 1982 Nov;15(5):901-4 [1] |
| Study Design | Two-center, double-blind study [1] |
| Patient Population | 59 female patients with a history of ≥3 UTIs in the preceding year [1] |
| Intervention | Low-dose cinoxacin [1] |
| Comparison | Placebo [1] |
| Primary Efficacy Outcome | This compound: 18/20 patients remained asymptomatic (90%) Placebo: 11/21 patients remained asymptomatic (52%) Statistical Significance: P = 0.031 [1] | | Microbiological Outcome | This compound: 1/20 patients developed an infection (5%) Placebo: 8/21 patients developed an infection (38%) Statistical Significance: P = 0.045 [1] | | Adverse Events | This compound: 4 patients reported reactions, 1 led to withdrawal [1] Placebo: 5 patients reported reactions, 3 led to withdrawal [1] |
For researchers aiming to interpret or contextualize these findings, here are the methodological details of the cited study.
This compound is a synthetic antibacterial agent belonging to the quinolone class. Its bactericidal activity is achieved by inhibiting bacterial DNA synthesis [2].
The diagram below illustrates this mechanism of action and the consequence of its inhibition.
As the diagram shows:
While the clinical trial data demonstrates this compound's efficacy, your awareness of its contemporary status is crucial.
The table below summarizes the available data on adverse drug reactions (ADRs) for cinoxacin and other quinolones, primarily fluoroquinolones.
| Drug/Class | Most Common ADRs (Incidence) | Serious / Notable ADRs | Key Comparative Findings |
|---|
| This compound | Gastrointestinal (5.5%): Nausea, diarrhea [1] Central Nervous System (4.3%): Dizziness, headache [1] Hypersensitivity (2.4%) [1] | Information limited in modern databases; similar serious class effects possible. | In clinical trials (1984), reported fewer overall ADRs than nalidixic acid, amoxicillin, or trimethoprim-sulfamethoxazole [1]. | | Fluoroquinolones (Class Profile) | Gastrointestinal (up to 20%): Nausea, diarrhea, C. difficile infection [2] [3] | Musculoskeletal: Tendinitis, tendon rupture [2] [3] Neurological: Peripheral neuropathy, CNS stimulation (anxiety, insomnia, seizures) [2] [4] [5] Cardiac: QTc prolongation (risk varies by drug) [2] [3] Other: Aortic aneurysm/dissection, dysglycemia, hepatotoxicity [2] [6] [3] | — | | Ciprofloxacin | — | Neurological: Higher reporting probability of peripheral neuropathy and nervous system disorders vs. other FQs [6] [5]. | — | | Levofloxacin | — | Musculoskeletal: Higher reporting probability of tendon, muscle, and joint injuries vs. other FQs [6] [5]. | — | | Moxifloxacin | — | Cardiac: Higher risk of QTc prolongation and cardiac arrhythmia vs. ciprofloxacin/levofloxacin [2] [6] [3]. Metabolic: Higher risk of hyperglycemia and hypoglycemia vs. ciprofloxacin [2] [3]. Hepatic: More frequent reports of toxic liver disease vs. other FQs [6]. | In large clinical trials, overall safety was comparable to other standard antibiotics for approved indications [7]. |
The data in the comparison table comes from different study types, each with a specific methodology.
The primary data for this compound comes from its formal clinical trial program, which is a structured method for initial safety assessment [1].
This is a key method for identifying rare and serious ADRs after a drug is marketed, and it is the source for much of the modern fluoroquinolone data [8] [6] [5].
The following diagram illustrates the proposed signaling pathways and risk factors for major quinolone-associated adverse events, particularly for fluoroquinolones.
The diagram shows that the fluorinated structure of later-generation quinolones is implicated in several serious ADRs through distinct pathways [5]. Key risk factors like age and concomitant medication can significantly increase a patient's susceptibility to these events [2] [5].
| Antibiotic | Prostate Tissue/ Fluid to Plasma Concentration Ratio | Key Findings and Context |
|---|---|---|
| Ciprofloxacin | Prostatic fluid/plasma: ~0.5 (Dog model) [1] | Achieved higher prostatic fluid concentrations than norfloxacin; favorable pharmacokinetics for prostatitis treatment [1]. |
| Norfloxacin | Prostatic fluid/plasma: ~0.3 (Dog model) [1] | Prostatic fluid concentrations were consistently lower than in plasma [1]. |
| Fluoroquinolones (general) | High concentrations in prostatic fluid and tissue [2] | Class property: high lipophilicity and low protein binding facilitate penetration. Ciprofloxacin, enoxacin, and lomefloxacin yield the highest tissue concentrations [2]. |
| Fosfomycin | Data on specific ratios not available in search results | Effective against multidrug-resistant pathogens and chronic prostatitis; proposed for prophylactic use in prostate procedures [3] [4]. |
| Trimethoprim/Sulfamethoxazole | Data on specific ratios not available in search results | Penetrates into prostatic fluid; used in combination therapy for prostate biopsy prophylaxis and historically for chronic bacterial prostatitis [3] [5]. |
The quantitative data for ciprofloxacin and norfloxacin in the table comes from a specific animal study. Here is the detailed methodology:
This process of comparing drug levels in prostatic fluid or tissue to plasma levels over time is the standard method for assessing antibiotic penetration into the prostate. The following diagram illustrates this general experimental workflow.
The penetration data directly informs clinical use, particularly in two key areas:
The absence of this compound data in current literature is likely because it is a first-generation quinolone that has largely been superseded by more potent and better-studied agents like ciprofloxacin and levofloxacin.
To build a complete comparison, you could:
The table below summarizes the key characteristics of Cinoxacin and Nalidixic acid based on the search results.
| Feature | This compound | Nalidixic Acid |
|---|---|---|
| Drug Class | First-generation quinolone antibacterial [1] [2] | First-generation quinolone antibacterial [3] [2] |
| Primary Use | Treatment of uncomplicated urinary tract infections (UTIs) [1] | Treatment of Gram-negative UTIs [3] [2] |
| In Vitro Activity | Similar to nalidixic acid against Shigella [4] [5] | Similar to this compound against Shigella [4] [5] |
| Cross-Resistance | Observed with nalidixic acid and oxolinic acid [4] [5] | Observed with this compound and oxolinic acid [4] [5] |
| Protein Binding | High, but less than nalidixic acid [4] [5] | Higher than this compound and oxolinic acid [4] [5] |
| Clinical Efficacy | As effective as nalidixic acid in chronic UTIs [6] | As effective as this compound in chronic UTIs [6] |
| Side Effects | Gastrointestinal and CNS disturbances [6] | Gastrointestinal and CNS disturbances [6] |
Quinolones, including this compound and nalidixic acid, target two essential bacterial enzymes: DNA gyrase and topoisomerase IV [3]. These enzymes are crucial for bacterial DNA replication, and inhibiting them leads to lethal DNA breaks [3].
Resistance to these drugs primarily arises through chromosomal mutations in the genes encoding the target enzymes (gyrA, gyrB, parC, parE) [3]. A 1976 study noted that cross-resistance readily develops between this compound, nalidixic acid, and oxolinic acid, meaning that bacteria resistant to one of these drugs are likely resistant to the others [4] [5].
The following diagram illustrates the core mechanisms of quinolone action and the primary pathways for resistance development.
Here are summaries of relevant experimental studies that provide data on the activity and resistance of these drugs.
The available data, though limited, suggests that this compound and nalidixic acid are very similar in their antibacterial activity and resistance profiles.
Irritant